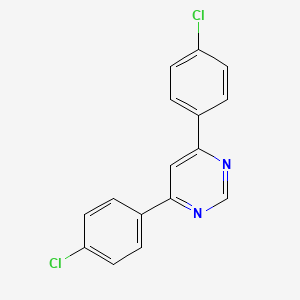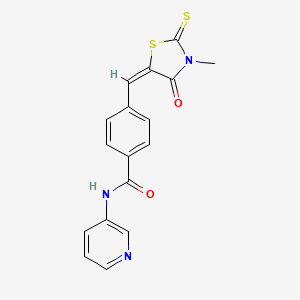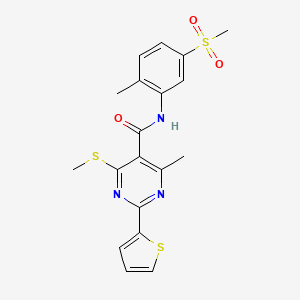![molecular formula C10H14F3NO B2456281 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one CAS No. 2138108-80-0](/img/structure/B2456281.png)
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is a chemical compound . It is related to pharmaceutical formulations containing salts of 8-[ {1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one . These formulations are used in treatment methods .
Synthesis Analysis
The synthesis of related compounds, such as 8-[ {1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one, is disclosed in U.S. Pat. No. 7,049,320 . The process involves the conversion of an intermediate compound to the final product .Molecular Structure Analysis
The molecular formula of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one is C10H14F3NO . Its average mass is 221.219 Da and its monoisotopic mass is 221.102753 Da .Mécanisme D'action
Target of Action
The primary target of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a form of programmed cell death .
Mode of Action
This compound acts as a potent RIPK1 inhibitor . It binds to RIPK1, inhibiting its kinase activity and thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream components of the pathway, including RIPK3 and the mixed lineage kinase domain-like protein (MLKL) . This inhibition blocks necroptosis, a form of cell death involved in various inflammatory diseases .
Pharmacokinetics
The pharmacokinetic properties of 8-(Trifluoromethyl)-2-azaspiro[4The compound’s efficacy in inhibiting ripk1 suggests it has sufficient bioavailability to reach its target in cells .
Result of Action
By inhibiting RIPK1 and blocking necroptosis, this compound can potentially alleviate the symptoms of diseases driven by this form of cell death . This includes various inflammatory, neurodegenerative, infectious, and malignant diseases .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TFD-1 is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation is that TFD-1 is not selective for the sigma-1 receptor and also binds to other proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on TFD-1. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of TFD-1 in these applications. Additionally, TFD-1 has been studied for its potential use in treating addiction, and further studies are needed to determine its effectiveness in this area. Finally, more research is needed to fully understand the mechanism of action of TFD-1 and its interactions with other proteins.
Méthodes De Synthèse
TFD-1 can be synthesized by reacting 2-aminocyclohexanone with trifluoroacetic anhydride in the presence of an acid catalyst. This reaction results in the formation of TFD-1 as a white solid with a high yield.
Applications De Recherche Scientifique
TFD-1 has been studied extensively for its potential use in medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. TFD-1 has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in treating depression, anxiety, and addiction.
Safety and Hazards
Propriétés
IUPAC Name |
8-(trifluoromethyl)-2-azaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)7-1-3-9(4-2-7)5-6-14-8(9)15/h7H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVWFGXYDXIUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)

![N-(1-cyanocyclopentyl)-2-[cyclopropyl({1-[3-(trifluoromethyl)phenyl]ethyl})amino]acetamide](/img/structure/B2456200.png)
![Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate](/img/structure/B2456201.png)
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456202.png)

![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)


![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456208.png)


![2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2456217.png)
![8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2456218.png)